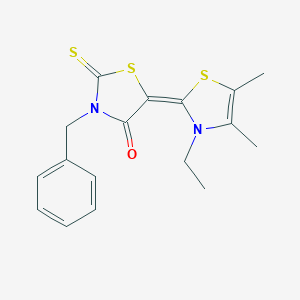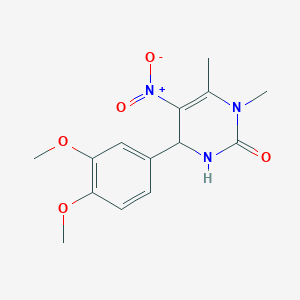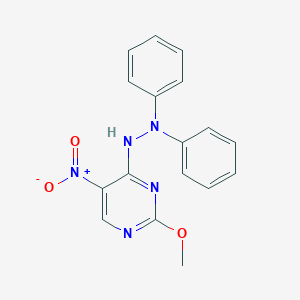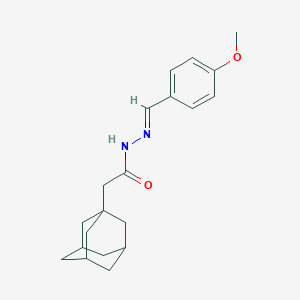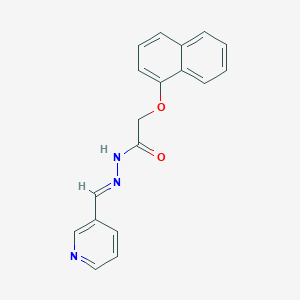![molecular formula C32H26N2O4 B412346 4,10-bis(2-methylphenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B412346.png)
4,10-bis(2-methylphenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-N,N’-bis(O-tolyl)bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic diimide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bicyclic octane core with multiple carboxylic and imide functional groups, making it a versatile molecule for chemical synthesis and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Phenyl-N,N’-bis(O-tolyl)bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic diimide typically involves the condensation reaction of bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride with aromatic amines such as O-toluidine . The reaction is carried out in an organic solvent like acetic acid under controlled temperature conditions to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize efficiency and scalability .
Analyse Chemischer Reaktionen
1-Phenyl-N,N’-bis(O-tolyl)bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic diimide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-Phenyl-N,N’-bis(O-tolyl)bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic diimide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Phenyl-N,N’-bis(O-tolyl)bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic diimide involves its interaction with molecular targets through its functional groups. The imide and carboxylic groups can form hydrogen bonds and electrostatic interactions with other molecules, influencing various chemical and biological processes . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-N,N’-bis(O-tolyl)bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic diimide can be compared with similar compounds such as:
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: This compound is a precursor in the synthesis of the diimide and shares similar structural features.
Hexahydro-1H,3H-4,8-ethenobenzo[1,2-c4,5-c’]difuran-1,3,5,7-tetrone:
The uniqueness of 1-Phenyl-N,N’-bis(O-tolyl)bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic diimide lies in its specific functional groups and the resulting chemical reactivity, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C32H26N2O4 |
|---|---|
Molekulargewicht |
502.6g/mol |
IUPAC-Name |
4,10-bis(2-methylphenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone |
InChI |
InChI=1S/C32H26N2O4/c1-18-10-6-8-14-22(18)33-28(35)24-21-16-17-32(26(24)30(33)37,20-12-4-3-5-13-20)27-25(21)29(36)34(31(27)38)23-15-9-7-11-19(23)2/h3-17,21,24-27H,1-2H3 |
InChI-Schlüssel |
RCMSSNINEUMEGG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3C4C=CC(C3C2=O)(C5C4C(=O)N(C5=O)C6=CC=CC=C6C)C7=CC=CC=C7 |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=O)C3C4C=CC(C3C2=O)(C5C4C(=O)N(C5=O)C6=CC=CC=C6C)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


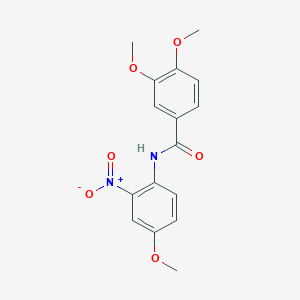
![(5E)-2-(2-chloroanilino)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B412268.png)
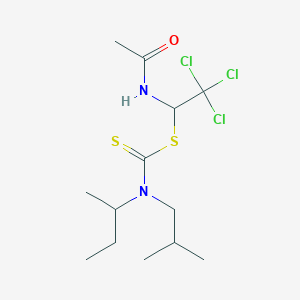
![N-[2,2,2-Trichloro-1-(p-tolylthio)ethyl]-4-methylbenzamide](/img/structure/B412270.png)
![(4Z)-4-[4-(dimethylamino)benzylidene]-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B412271.png)
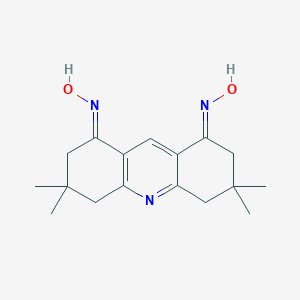
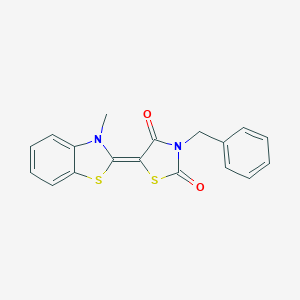
![4-[(2-chloroanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B412275.png)
